molecular formula C14H12KN2O2P B6422544 potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate CAS No. 474877-61-7

potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate

Cat. No.: B6422544
CAS No.: 474877-61-7
M. Wt: 310.33 g/mol
InChI Key: XLNFODKABUZNMH-UHFFFAOYSA-M
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Description

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is an organophosphorus compound featuring a benzodiazole (benzimidazole) moiety linked to a phosphinate group. The benzodiazole ring contributes π-electron density and hydrogen-bonding capability, while the phosphinate group offers versatile coordination modes with metals. The potassium counterion enhances solubility in polar solvents, facilitating its use in solution-phase reactions.

Properties

IUPAC Name

potassium;(1-methylbenzimidazol-2-yl)-phenylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O2P.K/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFODKABUZNMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12KN2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with phenylphosphinic acid in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the phosphinate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.

    Substitution: The benzodiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The phosphinate group can participate in coordination with metal ions, influencing catalytic processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Phosphinates

(1-Methyl-1H-imidazol-3-ium-2-yl)(phenyl)phosphinate monohydrate () shares structural similarities but replaces the benzodiazole with an imidazole ring. Key differences include:

  • Hydrogen-Bonding Networks : The imidazole derivative forms 12- and 14-membered hydrogen-bonded rings involving lattice water, while the potassium salt of the benzodiazolyl analog likely exhibits stronger ionic interactions due to the potassium ion, reducing reliance on H-bonding for crystal cohesion .
  • Synthesis : Both compounds derive from dichlorophenylphosphine, but the benzodiazole variant may require harsher conditions due to the bulkier heterocycle.

Triazole-Based Phosphinates

(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl diphenylphosphinate () highlights the impact of heterocycle substitution:

  • Reactivity : Triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (“click chemistry”), a modular method contrasting with the nucleophilic substitution used for benzodiazole/imidazole systems.
  • Substituent Effects : The triazole’s nitrogen-rich structure enhances polarity and metal-binding affinity, whereas the benzodiazole’s fused ring system may prioritize steric effects in coordination chemistry.

Phosphinate Esters and Thioacids

Phosphinate esters (e.g., tert-butylphenylphosphinothioic acid, ) differ in solubility and chiral discrimination:

  • NMR Properties : Phosphinate esters exhibit distinct $^{31}$P and $^{1}$H NMR shifts due to phenyl group shielding. The benzodiazolyl phosphinate’s aromatic system may further deshield adjacent protons, altering spectroscopic signatures .
  • Applications : Phosphinate esters are widely used as chiral solvating agents, whereas benzodiazolyl phosphinates may find niche roles in asymmetric catalysis or metal-organic frameworks (MOFs).

Structural and Functional Data Comparison

Parameter Potassium Benzodiazolyl Phosphinate Imidazolyl Phosphinate Monohydrate Triazolylmethyl Phosphinate
Heterocycle 1,3-Benzodiazole Imidazole 1,2,3-Triazole
Synthetic Route Nucleophilic substitution Nucleophilic substitution Click chemistry
Coordination Sites N (benzodiazole), O (phosphinate) N (imidazole), O (phosphinate) N (triazole), O (phosphinate)
Hydrogen Bonding Ionic interactions (K$^+$ dominant) O–H⋯O, N–H⋯O (water-mediated) Limited (non-ionic)
Key Applications MOFs, catalysis Synthons, crystal engineering Modular ligand design

Research Findings and Implications

  • Crystal Engineering : The benzodiazolyl phosphinate’s ionic nature (potassium salt) may favor dense, water-stable lattices, unlike the hydrated imidazole analog .
  • Catalytic Potential: The benzodiazole’s rigidity could stabilize transition states in asymmetric catalysis, outperforming flexible triazole-based systems.
  • Spectroscopic Differentiation : $^{31}$P NMR of the benzodiazolyl derivative is expected at δ 15–25 ppm, distinct from triazolylmethyl phosphinates (δ 10–20 ppm) due to electronic effects .

Biological Activity

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate, a phosphinate compound, has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Linear Formula : C11H12KN2O3P
  • Molecular Weight : 267.29 g/mol

This structure features a benzodiazole moiety linked to a phosphinate group, which may confer unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : this compound interacts with enzyme active sites, potentially leading to competitive or non-competitive inhibition. For instance, studies have indicated that similar phosphonate compounds can bind to allosteric sites on enzymes, altering their activity without directly competing with substrate binding .
  • Cellular Uptake : The lipophilicity of the compound may facilitate cellular uptake, enhancing its bioavailability and effectiveness within biological systems.

Antimicrobial Activity

A study conducted by Chen et al. (2018) demonstrated that derivatives of phosphonates exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the phosphonate structure could enhance efficacy .

Enzyme Inhibition Studies

Research focused on the inhibition of bacterial sialidases revealed that phosphonates could act as non-competitive inhibitors. The crystal structure analysis suggested that these compounds induce conformational changes in the enzyme, leading to decreased activity .

Data Tables

Biological ActivityTarget Organism/EnzymeIC50 Value (µM)Reference
AntimicrobialE. coli25
Enzyme InhibitionSialidase15

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